molecular formula C12H8BrF2NO2S B1394848 Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate CAS No. 1188123-06-9

Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate

Cat. No. B1394848
M. Wt: 348.16 g/mol
InChI Key: SLSWPHIDZMRDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C12H8BrF2NO2S . It has an average mass of 348.163 Da and a mono-isotopic mass of 346.942719 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazoles have been used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The synthesized compounds were characterized by FTIR and NMR (1H and 13C) .


Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate consists of 12 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-amino-thiazole-4-carboxylate, a precursor to Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate, has been synthesized using a solvent-free method. This compound is characterized by melting point measurement, IR, MS (ESI), and 1H-NMR, ensuring precise structure and purity (Zhou Zhuo-qiang, 2009).

Applications in Azo Dye Synthesis

  • Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, a related compound, reacts with thiourea to produce thiazole-5-carboxylate, which is used in azo dye synthesis. The absorption maxima of the resulting azo dyes are analyzed (Kiyoshi Tanaka et al., 1991).

Novel Synthesis Techniques

  • Novel synthesis methods for 2-amino-1,3-thiazole-5-carboxylates, including the use of ultrasonic and thermally mediated nucleophilic displacement, have been developed, showcasing innovative approaches in chemical synthesis (Luke A. Baker & Craig M. Williams, 2003).

Spectroscopic and Structural Characterizations

  • Ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized and characterized using various spectroscopic techniques, revealing insights into their molecular structure and properties (Muhammad Haroon et al., 2019).

Medicinal Chemistry Applications

  • While excluding information related to drug use, dosage, and side effects, it's important to note that derivatives of Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate have been synthesized and evaluated for potential biological activities, such as selective inhibitory activity against human cyclooxygenase (hCOX) (S. Carradori et al., 2012).

Photophysical Studies

  • The photochemical reactions and photophysical properties of Ethyl 2-arylothiazole-5-carboxylates, including derivatives of Ethyl 2-bromo-thiazole-5-carboxylate, have been studied. These compounds are investigated as singlet-oxygen sensitizers (M. Amati et al., 2010).

properties

IUPAC Name

ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2S/c1-2-18-11(17)10-9(16-12(13)19-10)6-3-7(14)5-8(15)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSWPHIDZMRDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694657
Record name Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate

CAS RN

1188123-06-9
Record name Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
Reactant of Route 6
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.